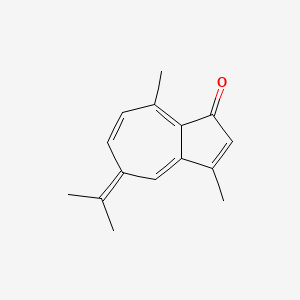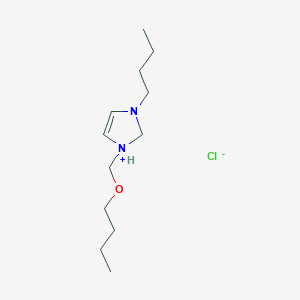
1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt with a unique structure that combines an imidazolium core with butoxymethyl and butyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-butyl-2,3-dihydro-1H-imidazole with butoxymethyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form imidazolium-based oxides.
Reduction: Reduction reactions can lead to the formation of imidazolium-based hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Nucleophilic Substitution: Products include various substituted imidazolium salts.
Oxidation: Products include imidazolium oxides.
Reduction: Products include imidazolium hydrides.
Scientific Research Applications
1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound has potential antimicrobial properties and is being studied for its effectiveness against various pathogens.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of ionic liquids, which are employed as solvents and catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium core can interact with negatively charged sites on target molecules, while the butoxymethyl and butyl groups provide hydrophobic interactions. These interactions can disrupt the function of target molecules, leading to antimicrobial or catalytic effects.
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a butoxymethyl group.
1-Ethyl-3-methylimidazolium chloride: Contains an ethyl group instead of a butyl group.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group instead of a butyl group.
Uniqueness: 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both butoxymethyl and butyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a phase-transfer catalyst and in forming stable complexes with various molecules.
Properties
CAS No. |
109795-95-1 |
|---|---|
Molecular Formula |
C12H25ClN2O |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
1-(butoxymethyl)-3-butyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-3-5-7-13-8-9-14(11-13)12-15-10-6-4-2;/h8-9H,3-7,10-12H2,1-2H3;1H |
InChI Key |
LGYPRUCPUKVNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C[NH+](C=C1)COCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


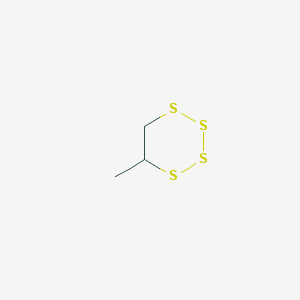
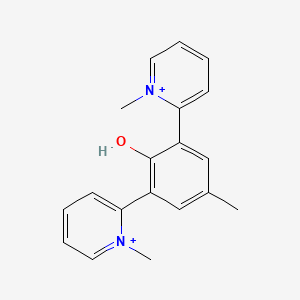
![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
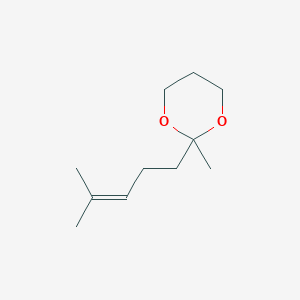

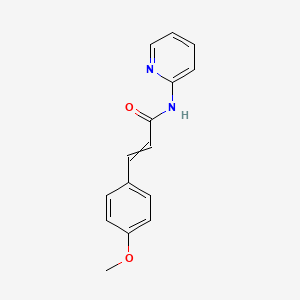
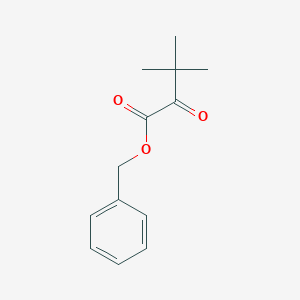
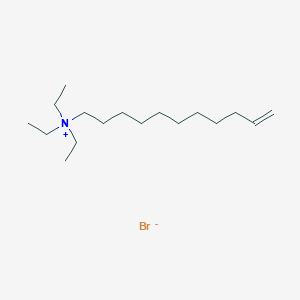
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
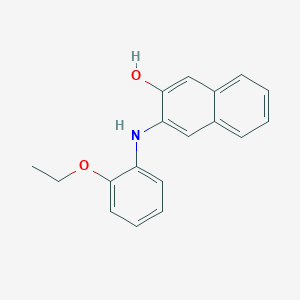
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
